N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide
Description
N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide is a heterocyclic compound featuring a pyrimido[4,5-d][1,3]diazin-4-one core substituted with a morpholine ring and an acetylphenyl acetamide side chain. The morpholine moiety enhances solubility and pharmacokinetic properties, while the acetylphenyl group contributes to target-binding specificity, particularly in kinase inhibition or enzyme modulation contexts . Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogs like N-(4-acetylphenyl)-2-chloroacetamide intermediates .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c1-13(27)14-2-4-15(5-3-14)23-17(28)11-26-12-22-18-16(19(26)29)10-21-20(24-18)25-6-8-30-9-7-25/h2-5,10,12H,6-9,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUNRXBUTVOGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the morpholino group and the acetylphenyl group. Common reagents used in these reactions include acetic anhydride, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Morpholine-containing analogs exhibit superior solubility compared to piperazine derivatives (e.g., 16c) .
- Spectral Confirmation : The acetylphenyl group consistently shows IR C=O stretching at ~1670 cm⁻¹ and NMR signals for COCH3 (δ2.14–2.57 ppm) .
Critical Analysis of Structural and Functional Trends
- Morpholine vs. Piperazine : Morpholine-containing compounds exhibit lower molecular weight and higher solubility, whereas piperazine derivatives (e.g., 16c) may offer enhanced binding to charged kinase domains .
- Acetylphenyl Group : This moiety is critical for hydrogen bonding with target proteins, as evidenced by consistent IR/NMR signatures across analogs .
Biological Activity
N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique structure combining multiple functional groups, including an acetylphenyl moiety and a pyrimidine derivative. The synthesis typically involves multi-step organic reactions, starting with the formation of the core pyrimidine structure followed by the introduction of the morpholino group and the acetylphenyl group. Common reagents include acetic anhydride and morpholine, with various catalysts employed to facilitate the desired transformations.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows for interactions with cellular targets involved in cancer proliferation and survival.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. Inhibitory concentration (IC50) values have been reported that demonstrate moderate activity against these enzymes .
- Antimicrobial Properties : Investigations into its antimicrobial efficacy have shown promise against specific bacterial strains, suggesting potential use as an antibacterial agent.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance:
- Enzyme Binding : The morpholino group may enhance binding affinity to target enzymes, leading to effective inhibition.
- Cellular Uptake : The acetylphenyl moiety may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The observed IC50 values ranged from 10 to 20 µM depending on the cell line tested.
- Enzyme Inhibition Studies : The compound's inhibitory effects on AChE were quantified with an IC50 value of approximately 19.2 μM, while BChE inhibition was slightly lower at 13.2 μM. These results indicate a potential role in treating cholinergic dysfunctions .
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C20H20N6O4 |
| Molecular Weight | 396.41 g/mol |
| AChE IC50 | 19.2 μM |
| BChE IC50 | 13.2 μM |
| Cytotoxicity (MCF-7) | IC50 ~ 15 µM |
| Cytotoxicity (HL-60) | IC50 ~ 12 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
